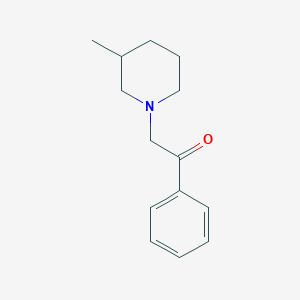

Ethanone, 2-(3-methyl-1-piperidinyl)-1-phenyl-

Description

Ethanone, 2-(3-methyl-1-piperidinyl)-1-phenyl-, is a ketone derivative featuring a phenyl group at the first carbon and a 3-methylpiperidine moiety at the second carbon of the ethanone backbone. Its synthesis typically involves nucleophilic substitution or condensation reactions, as seen in analogous compounds like 2-(piperidin-1-yl)ethanone derivatives . Characterization methods include NMR (¹H, ¹³C, HSQC), IR spectroscopy, and mass spectrometry, which confirm structural integrity and regiochemistry .

Properties

CAS No. |

17721-99-2 |

|---|---|

Molecular Formula |

C14H19NO |

Molecular Weight |

217.31 g/mol |

IUPAC Name |

2-(3-methylpiperidin-1-yl)-1-phenylethanone |

InChI |

InChI=1S/C14H19NO/c1-12-6-5-9-15(10-12)11-14(16)13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-11H2,1H3 |

InChI Key |

DZQLCTSHOWZSJN-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCN(C1)CC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylpiperidin-1-yl)-1-phenylethanone typically involves the reaction of 3-methylpiperidine with 1-phenylethanone under specific conditions. One common method is the use of a palladium-catalyzed hydrogenation reaction, which involves the reduction of a precursor compound to form the desired product .

Industrial Production Methods

Industrial production of piperidine derivatives often involves multi-step processes that include hydrogenation, cyclization, and functionalization reactions. These methods are designed to be cost-effective and scalable to meet the demands of pharmaceutical manufacturing .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylpiperidin-1-yl)-1-phenylethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Applications

Building Block in Drug Synthesis:

Ethanone, 2-(3-methyl-1-piperidinyl)-1-phenyl serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to act as a precursor for more complex molecules with potential therapeutic effects. This compound is particularly valuable in the development of analgesics and other therapeutic agents due to its ability to interact with biological targets such as receptors and enzymes.

Biological Activity:

Research indicates that ethanone, 2-(3-methyl-1-piperidinyl)-1-phenyl exhibits significant pharmacological effects. Compounds with similar piperidine structures often demonstrate interactions with neurotransmitter systems, influencing their activity and providing potential pathways for therapeutic intervention. For instance, studies have shown that such compounds can modulate dopamine transporter activity, which is relevant for conditions such as depression and attention deficit hyperactivity disorder .

Synthetic Chemistry Applications

Versatile Synthetic Reactions:

The compound is utilized in various synthetic reactions due to its reactivity and ability to form derivatives. It can undergo transformations that yield other functionalized compounds, making it a valuable tool for chemists aiming to develop new materials or pharmaceuticals.

Case Study: Synthesis of Analogs:

A systematic study on the synthesis of analogs of ethanone, 2-(3-methyl-1-piperidinyl)-1-phenyl revealed insights into structure-activity relationships. For example, modifications to the piperidine ring or substituents on the phenyl group significantly affected the potency of the resulting compounds as inhibitors of dopamine transporters (DAT). This highlights the importance of structural modifications in optimizing pharmacological properties .

Research Insights

Mechanisms of Action:

Understanding the mechanisms through which ethanone, 2-(3-methyl-1-piperidinyl)-1-phenyl exerts its biological effects is crucial for its application in drug development. Research has focused on its interactions with specific molecular targets, elucidating how these interactions can lead to desired therapeutic outcomes. Ongoing studies aim to identify potential pathways and optimize the compound's efficacy through targeted modifications .

Mechanism of Action

The mechanism of action of 2-(3-methylpiperidin-1-yl)-1-phenylethanone involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Ethanone Derivatives

| Compound Name | Substituent at C2 | Substituent at C1 | Key Functional Groups |

|---|---|---|---|

| Ethanone, 2-(3-methyl-1-piperidinyl)-1-phenyl- | 3-Methylpiperidine | Phenyl | Ketone, tertiary amine |

| 2-(4-Allylpiperazin-1-yl)-1-(1-phenyl-1H-tetrazol-5-yl)ethanone (13a) | 4-Allylpiperazine | 1-Phenyltetrazole | Tetrazole, allyl, ketone |

| 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (22–28) | Piperidine | 1-Aryltetrazole | Tetrazole, ketone |

| 2-(3-Methoxyphenoxy)-1-{4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethanone | 3-Methoxyphenoxy, triazolopyrimidine | Piperazine-linked aryl | Triazole, methoxy, ketone |

| 2-(2-Chlorophenyl)-1-phenylethanone | 2-Chlorophenyl | Phenyl | Chloro, ketone |

Key Observations :

- Substituent Effects : The 3-methylpiperidine group in the target compound introduces steric hindrance and basicity, contrasting with the tetrazole group in compounds 13a and 22–28, which enhances polarity and hydrogen-bonding capacity .

- Electron-Withdrawing Groups: Chloro substituents (e.g., in 2-(2-chlorophenyl)-1-phenylethanone) increase electrophilicity at the ketone carbon, influencing reactivity in nucleophilic additions .

- Heterocyclic Moieties : Triazolopyrimidine and tetrazole groups (e.g., in evidence 9 and 11) confer bioactivity, such as DNA photocleavage or enzyme inhibition, absent in the simpler 3-methylpiperidine variant .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound | Molecular Formula | Molecular Weight | Solubility (Predicted) | LogP (Predicted) |

|---|---|---|---|---|

| Ethanone, 2-(3-methyl-1-piperidinyl)-1-phenyl- | C₁₄H₁₇NO | 215.29 | Moderate in organic solvents | 2.8 |

| 2-(4-Allylpiperazin-1-yl)-1-(1-phenyltetrazol-5-yl)ethanone (13a) | C₁₇H₂₁N₅O | 335.38 | Low aqueous solubility | 3.1 |

| 1-[4-[[3-(4-Fluorophenyl)oxadiazol-5-yl]methyl]-1-piperidinyl]-2-(3-methylphenyl)ethanone | C₂₃H₂₄FN₃O₂ | 393.45 | Lipophilic | 4.2 |

| 2-(2-Nitrophenoxy)-1-phenylethanone | C₁₄H₁₁NO₄ | 257.24 | Low aqueous solubility | 2.5 |

Key Observations :

- Lipophilicity : The 3-methylpiperidine derivative (LogP ~2.8) is less lipophilic than the oxadiazole-containing analog (LogP 4.2), suggesting differences in membrane permeability .

- Aqueous Solubility : Tetrazole and nitro groups reduce solubility compared to the target compound, aligning with their higher molecular weights and polar surface areas .

Biological Activity

Ethanone, 2-(3-methyl-1-piperidinyl)-1-phenyl- (also known as 2-(3-methylpiperidin-1-yl)-1-phenylethanone) is a piperidine derivative with significant biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethanone, 2-(3-methyl-1-piperidinyl)-1-phenyl- features a six-membered piperidine ring with a phenyl group and a ketone functional group. Its unique substitution pattern contributes to its distinct chemical reactivity and biological properties.

| Property | Description |

|---|---|

| Molecular Formula | CHN\O |

| Molecular Weight | 217.29 g/mol |

| Structure | Contains a piperidine ring and a phenyl group |

The biological activity of ethanone, 2-(3-methyl-1-piperidinyl)-1-phenyl- primarily involves its interaction with various molecular targets, such as enzymes and receptors. The compound can modulate their activity, leading to diverse pharmacological effects. Specific pathways affected by this compound include:

- Receptor Binding : It may bind to neurotransmitter receptors, influencing signaling pathways.

- Enzyme Inhibition : The compound has been noted for its potential to inhibit specific enzymes, impacting metabolic processes.

Biological Activities

Research indicates that ethanone, 2-(3-methyl-1-piperidinyl)-1-phenyl- exhibits several biological activities:

Anticancer Activity

Studies have highlighted the anticancer potential of piperidine derivatives, including this compound. It has shown promise in inhibiting the proliferation of various cancer cell lines, including:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 10.5 | Induces apoptosis through caspase activation |

| MCF-7 (Breast) | 12.3 | Cell cycle arrest at G0/G1 phase |

| HT-29 (Colon) | 15.0 | Inhibition of angiogenesis |

The exact mechanisms underlying these effects are under investigation, but they likely involve disruption of cellular signaling pathways critical for cancer cell survival and proliferation .

Antimicrobial Activity

Ethanone derivatives have been explored for their antimicrobial properties. In vitro studies demonstrate effectiveness against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 5.0 |

| Escherichia coli | 8.0 |

| Candida albicans | 4.5 |

These findings suggest that the compound may disrupt microbial cell membranes or inhibit key metabolic pathways .

Study on Anticancer Properties

A recent study evaluated the effects of ethanone, 2-(3-methyl-1-piperidinyl)-1-phenyl- on A549 lung cancer cells. The results indicated that treatment with this compound resulted in significant apoptosis induction, characterized by increased levels of caspase-3 and reduced cell viability. Flow cytometry analysis revealed that treated cells exhibited increased sub-G1 populations, indicating DNA fragmentation typical of apoptotic cells .

Research on Antimicrobial Effects

In another study focused on antimicrobial activity, ethanone derivatives were tested against Candida auris. The results showed that certain derivatives not only inhibited fungal growth but also induced apoptosis in fungal cells, suggesting potential as antifungal agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.